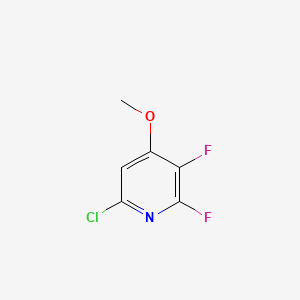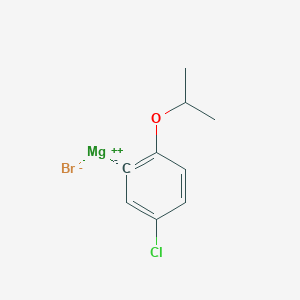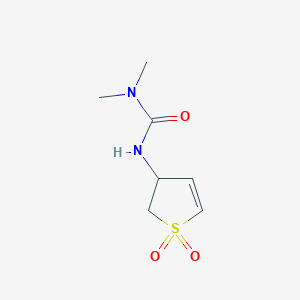
3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a thiophene ring with a sulfone group and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea typically involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with dimethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea exerts its effects involves interactions with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The urea moiety may also play a role in binding to specific receptors or enzymes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid
- 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide
Uniqueness
3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea is unique due to its combination of a thiophene ring with a sulfone group and a urea moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Propiedades
Fórmula molecular |
C7H12N2O3S |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
3-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C7H12N2O3S/c1-9(2)7(10)8-6-3-4-13(11,12)5-6/h3-4,6H,5H2,1-2H3,(H,8,10) |
Clave InChI |
UHOQIDMEZMQGLE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1CS(=O)(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


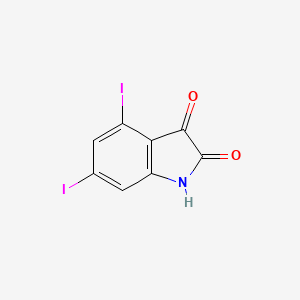
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14885318.png)
![2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14885323.png)
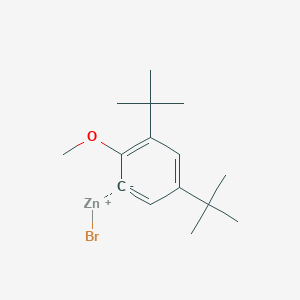
![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
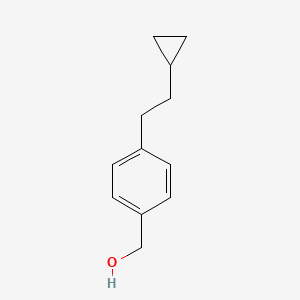
![2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14885333.png)
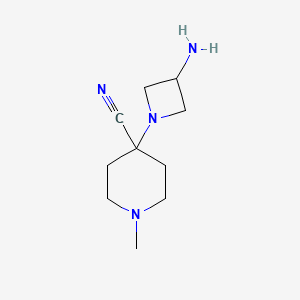
![Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14885339.png)

